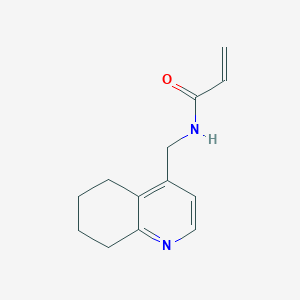

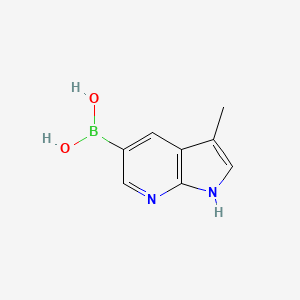

![molecular formula C11H10ClF3N2 B2899456 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride CAS No. 2418692-51-8](/img/structure/B2899456.png)

1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A key step involved in the synthesis of pyrazole derivatives is the oxidation of sulfur into sulfoxide .Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .Mechanism of Action

The P2X7 receptor is a protein that is expressed on the surface of immune cells and is involved in several biological processes such as inflammation, apoptosis, and cytokine release. 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride selectively blocks the P2X7 receptor, thereby inhibiting its downstream signaling pathways. This leads to a reduction in inflammation and other pathological processes associated with P2X7 receptor activation.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in preclinical models of arthritis and neuropathic pain. The compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride in lab experiments is its selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using the compound is its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions. This can lead to issues with bioavailability and dosing in animal models.

Future Directions

There are several future directions for the study of 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride. One potential area of research is the development of more potent and selective P2X7 receptor antagonists. Additionally, the compound could be further studied for its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Finally, the compound could be studied in combination with other drugs to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride involves the reaction of 2-(trifluoromethyl)benzyl chloride with 1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, which is involved in several diseases such as chronic pain, inflammation, and cancer. The compound has shown promising results in preclinical studies as a potential treatment for these conditions.

Safety and Hazards

properties

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2.ClH/c12-11(13,14)10-5-2-1-4-9(10)8-16-7-3-6-15-16;/h1-7H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUJZFFPJJCSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

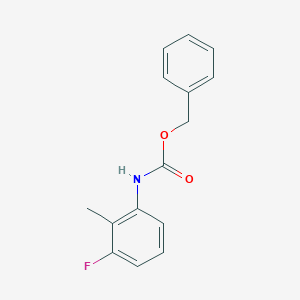

![N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2899376.png)

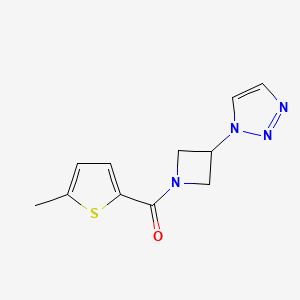

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2899377.png)

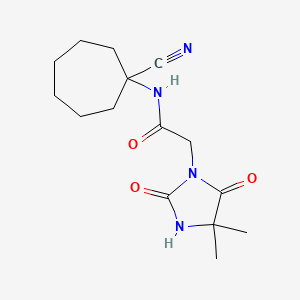

![N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2899380.png)

![4-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2899382.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2899386.png)

![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2899387.png)

![N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2899390.png)